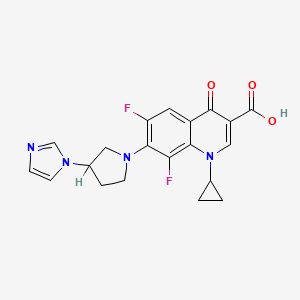
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. Its unique structure, which includes a quinoline core, cyclopropyl group, and imidazole ring, contributes to its potent antibacterial properties.
准备方法
合成路线和反应条件
1-环丙基-6,8-二氟-1,4-二氢-7-(3-(1H-咪唑-1-基)-1-吡咯烷基)-4-氧代-3-喹啉羧酸的合成涉及多个步骤:
喹啉核心的形成: 喹啉核心通常通过Skraup合成法合成,该方法涉及在氧化剂(如硝基苯)的存在下,将苯胺与甘油和硫酸缩合。
环丙基的引入: 环丙基通常通过环丙烷化反应引入,该反应通常使用重氮化合物和过渡金属催化剂。
咪唑环的连接: 咪唑环通过亲核取代反应连接,其中咪唑基取代喹啉核心上的离去基团。
最终环化和氧化: 最后一步涉及环化和氧化以形成4-氧代基团,通常使用氧化剂,例如高锰酸钾。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、高通量筛选以优化反应条件以及先进的纯化技术,例如色谱法和结晶。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在4-氧代基团处,导致形成各种氧化的衍生物。
还原: 还原反应可以在喹啉核心处发生,导致形成二氢喹啉衍生物。
取代: 该化合物可以发生亲核取代反应,特别是在存在离去基团的位置。
常见试剂和条件
氧化: 高锰酸钾、过氧化氢和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和催化加氢。
取代: 亲核试剂,如咪唑、吡咯烷和其他胺类。
主要产物
氧化的衍生物: 各种喹啉N-氧化物。
还原的衍生物: 二氢喹啉化合物。
取代的衍生物: 咪唑和吡咯烷位置具有不同取代基的化合物。
科学研究应用
1-环丙基-6,8-二氟-1,4-二氢-7-(3-(1H-咪唑-1-基)-1-吡咯烷基)-4-氧代-3-喹啉羧酸具有多种科学研究应用:
化学: 用作研究喹诺酮合成和反应性的模型化合物。
生物学: 研究其对各种细菌菌株的抗菌活性。
医药: 被探索为治疗细菌感染(尤其是那些对其他抗生素耐药的感染)的潜在治疗剂。
工业: 用于开发新的抗菌剂以及研究耐药机制。
作用机制
该化合物通过抑制细菌DNA回旋酶和拓扑异构酶IV发挥其抗菌作用,这些酶对于DNA复制和转录至关重要。这些酶的抑制导致细菌DNA过程的破坏,最终导致细菌细胞死亡。环丙基和氟原子的存在增强了与靶酶的结合亲和力,从而增加了化合物的效力。
相似化合物的比较
类似化合物
环丙沙星: 另一种喹诺酮类抗生素,具有类似的作用机制,但取代基不同。
左氧氟沙星: 一种氟喹诺酮类药物,具有类似的核心结构,但立体化学和取代基不同。
莫西沙星: 一种氟喹诺酮类药物,具有额外的甲氧基和环丙基。
独特性
1-环丙基-6,8-二氟-1,4-二氢-7-(3-(1H-咪唑-1-基)-1-吡咯烷基)-4-氧代-3-喹啉羧酸的独特性在于其取代基的特定组合,与其他喹诺酮类药物相比,该组合赋予了其增强的抗菌活性以及更广的作用谱。咪唑环的存在以及氟原子的特定定位促成了其独特的药理学特征。
属性
CAS 编号 |
151895-28-2 |
|---|---|
分子式 |
C20H18F2N4O3 |
分子量 |
400.4 g/mol |
IUPAC 名称 |
1-cyclopropyl-6,8-difluoro-7-(3-imidazol-1-ylpyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H18F2N4O3/c21-15-7-13-17(26(11-1-2-11)9-14(19(13)27)20(28)29)16(22)18(15)24-5-3-12(8-24)25-6-4-23-10-25/h4,6-7,9-12H,1-3,5,8H2,(H,28,29) |
InChI 键 |
PZBDLMNIPIXQQN-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N5C=CN=C5)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


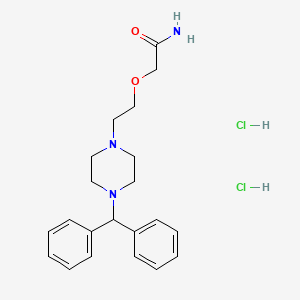
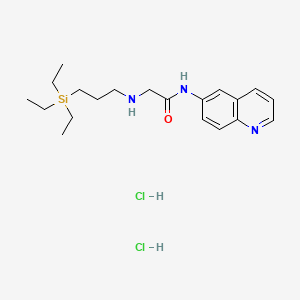



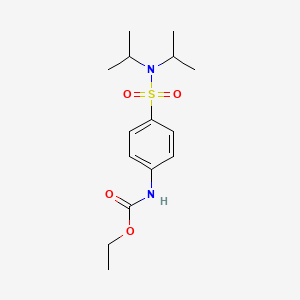

![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
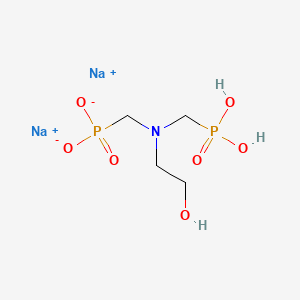
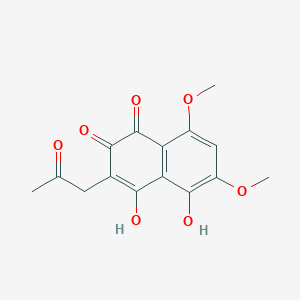
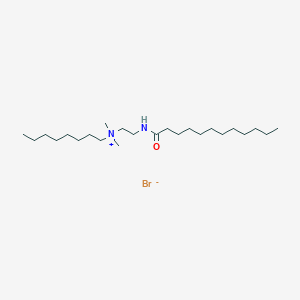
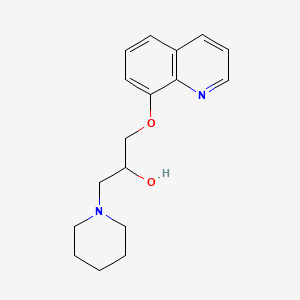
![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)
![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)
